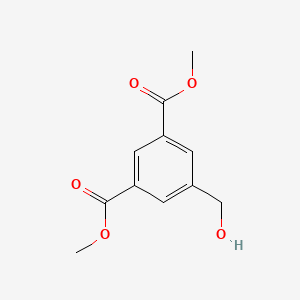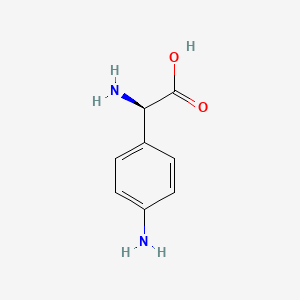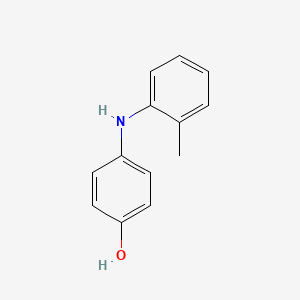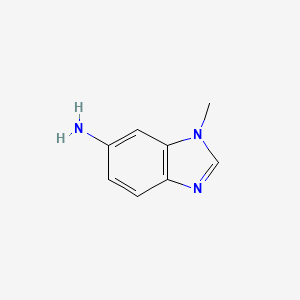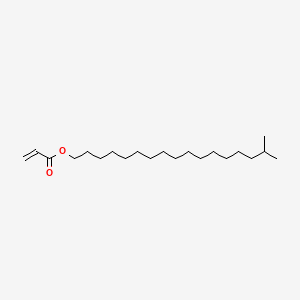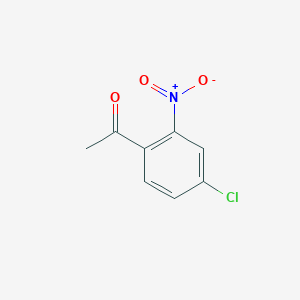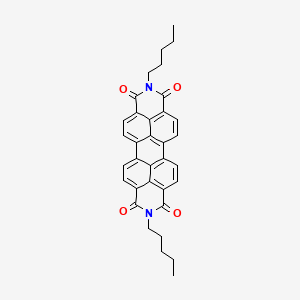![molecular formula C6H12N2 B1590701 1,4-Diazabicyclo[3.2.1]octane CAS No. 5167-08-8](/img/structure/B1590701.png)
1,4-Diazabicyclo[3.2.1]octane
Descripción general
Descripción
1,4-Diazabicyclo[3.2.1]octane (DABCO) is a bicyclic organic compound with the formula N₂(C₂H₄)₃. It is a colorless solid and a highly nucleophilic tertiary amine base. DABCO is widely used as a catalyst and reagent in polymerization and organic synthesis .
Synthesis Analysis
DABCO can be synthesized through various methods, including nitrosation of piperidine carboxylic acids followed by reduction to 1-aminopiperidine carboxylic acids and cyclization to 3-keto-1,2-diazabicycloalkanes, which are then reduced to 1,2-diazabicycloalkanes .
Molecular Structure Analysis
DABCO has a bicyclic structure with three diazacyclohexane rings. The methylene hydrogen atoms are eclipsed within each of the three ethylene linkages, and the rings adopt boat conformations .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Catalysis of Morita–Baylis–Hillman Reactions
DABCO acts as a catalyst in Morita–Baylis–Hillman reactions, which are crucial for creating carbon-carbon bonds in organic synthesis. It facilitates the reaction between an aldehyde and an acrylate to form an allylic alcohol, a valuable intermediate for further chemical transformations .
Knoevenagel Reactions
In Knoevenagel reactions, DABCO is used to catalyze the condensation of carbonyl compounds with active methylene compounds. This reaction forms carbon-carbon bonds and is widely used in the synthesis of fine chemicals and pharmaceuticals .
Synthesis of Piperazines
DABCO serves as a building block in the synthesis of 1,4-disubstituted piperazines. These piperazines are significant in medicinal chemistry as they are found in a variety of pharmacologically active compounds .
Preparation of Pyrimidinones
DABCO is involved in the synthesis of pyrimidinones, which are important heterocyclic compounds. They have various applications, including in the development of drugs with antiviral, antibacterial, and anticancer properties .
Electrophilic Fluorination
DABCO derivatives, such as Selectfluor, are used as electrophilic fluorinating agents. This application is particularly important in the field of organofluorine chemistry, where the introduction of fluorine into organic molecules is often challenging .
Synthesis of IR Optical Perovskites
DABCO-based compounds have been utilized in the synthesis of infrared (IR) optical perovskites. These materials have high laser damage thresholds, making them suitable for various optical applications .
Catalyst in Polyurethane Production
DABCO is a key intermediate used as a catalyst in the preparation of polyurethanes, which are polymers with a wide range of applications, from flexible foams in upholstery to rigid foams as insulation materials .
Environmental Applications
Due to its basic and nucleophilic properties, DABCO is also explored for environmental applications, such as carbon capture and storage. Its ability to react with carbon dioxide makes it a candidate for capturing greenhouse gases .
Direcciones Futuras
Propiedades
IUPAC Name |
1,4-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-3-8-4-2-7-6(1)5-8/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCAEEFYFFBAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494984 | |
| Record name | 1,4-Diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazabicyclo[3.2.1]octane | |
CAS RN |
5167-08-8 | |
| Record name | 1,4-Diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



